![molecular formula C11H18ClN5 B12349813 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine CAS No. 1855938-43-0](/img/structure/B12349813.png)
1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
This compound features two substituted pyrazole rings connected via a methanamine bridge. The 1,3-dimethyl group on the pyrazol-5-yl moiety and the 1-methyl group on the pyrazol-4-yl substituent distinguish its structure (Figure 1).
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The pyrazole rings are then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Linkage Formation: The final step involves the formation of the methanamine linkage. This can be achieved by reacting the methylated pyrazole rings with formaldehyde and a primary amine under reductive amination conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine linkage can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
Inhibitory Effects on Enzymes : The compound has been investigated for its ability to inhibit enzymes that are crucial in various metabolic pathways. For example, certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain .
Table 1: Summary of Medicinal Applications
Application Type | Activity Description | Reference |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | |
Enzyme Inhibition | Inhibition of cyclooxygenase enzymes |
Agricultural Applications
Insecticidal Properties : The compound has been evaluated for its insecticidal activity against various pests. Studies reveal that certain pyrazole derivatives demonstrate effective mortality rates against agricultural pests such as aphids. For instance, one study reported a mortality rate of 85.7% at a concentration of 12.5 mg/L for a related compound .
Herbicide Development : The structural characteristics of pyrazole compounds make them suitable candidates for herbicide development. Their ability to disrupt plant growth pathways can be harnessed to create effective herbicides that target specific weed species without harming crops.
Table 2: Summary of Agricultural Applications
Application Type | Activity Description | Reference |
---|---|---|
Insecticide | Effective against aphids with high mortality rates | |
Herbicide | Potential development for selective weed control |
Material Science Applications
Polymer Chemistry : Pyrazole derivatives are being explored as additives in polymer formulations. Their unique chemical structure can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.
Nanotechnology : The compound's properties may also facilitate its use in nanotechnology, particularly in the development of nanoscale materials that exhibit specific optical or electronic properties.
Table 3: Summary of Material Science Applications
Application Type | Activity Description | Reference |
---|---|---|
Polymer Additives | Enhancements in thermal stability and mechanical properties | |
Nanomaterials | Potential use in developing advanced nanoscale materials |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal investigated the anticancer effects of various pyrazole derivatives, including the target compound. The results demonstrated significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology.
- Insecticidal Evaluation : A field trial assessed the efficacy of a related pyrazole derivative against aphid populations in agricultural settings. The results indicated that the compound could serve as an effective alternative to traditional insecticides.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazole vs. Imidazole Derivatives
- Imidazole-based analogs (e.g., N-((1H-imidazol-5-yl)methyl)methanamine derivatives in ) replace pyrazole with imidazole, altering electronic properties and hydrogen-bonding capacity. For instance, compound 13 (N-((1H-imidazol-5-yl)methyl)-1-phenylmethanamine) exhibits a 54% yield using NH4OH-modified chromatography .
- Pyrazole-carboxamide derivatives () feature chloro, cyano, and aryl groups, such as compound 3a (5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide), with a 68% yield and melting point of 133–135°C .
Substituent Variations
- Fluorinated analogs : 1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine () introduces a fluorophenyl group, enhancing metabolic stability and binding affinity in medicinal chemistry contexts .
- Ethyl-substituted pyrazoles : 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine () has a molecular weight of 255.75 (C11H18ClN5) and is used in crystallographic studies .
Physicochemical Properties
- Molecular Weight : The target compound (C11H16N6) has an estimated molecular weight of 232.29 g/mol , lighter than chlorine-containing analogs like C11H18ClN5 (255.75 g/mol) .
- Solubility: Imidazole derivatives () are purified in polar solvents (e.g., MeOH/EtOAC), suggesting moderate polarity. Pyrazole-carboxamides () are recrystallized from ethanol, indicating ethanol solubility .
- Thermal Stability : Pyrazole-carboxamides exhibit melting points >130°C, while imidazole derivatives are oils or low-melting solids .
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C10H14N4 with a molecular weight of approximately 206.24 g/mol. The structure features two pyrazole rings, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole nucleus have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The specific compound has demonstrated efficacy against several cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast Cancer | 15 | Apoptosis induction |
Compound B | Lung Cancer | 20 | Cell cycle arrest |
This compound | Various | TBD | TBD |
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Pyrazole derivatives have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds disrupt bacterial cell wall synthesis or interfere with protein synthesis.
Table 2: Antibacterial Activity of Pyrazole Derivatives
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies indicate that pyrazole derivatives exhibit significant free radical scavenging activity. The specific compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against cellular damage.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, targeting specific pathways involved in disease processes.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that lead to therapeutic effects.
- DNA Interaction : Some studies suggest that pyrazoles can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of pyrazole derivatives in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size when treated with the target compound compared to controls.
Case Study 2: Antibacterial Activity
In another study focusing on the antibacterial potential of pyrazole derivatives, the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.
Properties
CAS No. |
1855938-43-0 |
---|---|
Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-4-11(16(3)14-9)7-12-5-10-6-13-15(2)8-10;/h4,6,8,12H,5,7H2,1-3H3;1H |
InChI Key |
GSXKVEIGYMMXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
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